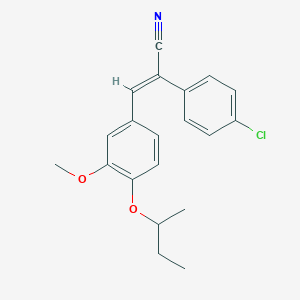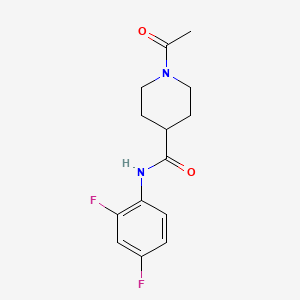![molecular formula C22H17N3O B5322600 2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile](/img/structure/B5322600.png)
2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile, also known as DMFBN, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and survival, neuroprotection, and improvement of cognitive function. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
One advantage of 2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile is its potential as a lead compound for the development of novel anticancer drugs and neuroprotective agents. This compound has also been used as a building block for the synthesis of novel materials with unique properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
For 2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile research include the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the optimization of its pharmacological properties for use in clinical trials. This compound may also have potential applications in other fields, such as material science and nanotechnology.
合成方法
2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile can be synthesized through a multistep procedure involving the reaction of 2-aminobenzimidazole with 3-(5-bromofuran-2-yl)acrylonitrile, followed by palladium-catalyzed coupling with 3,4-dimethylphenylboronic acid. The final product is obtained through purification by column chromatography.
科学研究应用
2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-14-7-8-16(11-15(14)2)21-10-9-18(26-21)12-17(13-23)22-24-19-5-3-4-6-20(19)25-22/h3-12H,1-2H3,(H,24,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKFFLKBSFBID-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5322521.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5322526.png)
![2-isobutyl-6-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322528.png)


![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5322565.png)
![2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid](/img/structure/B5322575.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5322592.png)
![ethyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5322607.png)
![3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5322615.png)
![4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine](/img/structure/B5322618.png)
![4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5322620.png)